![molecular formula C31H64 B14443730 3,7-Dimethyl-nonacosane CAS No. 73189-60-3](/img/structure/B14443730.png)
3,7-Dimethyl-nonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-nonacosane is a branched alkane with the molecular formula C31H64. It is a hydrocarbon that consists of a long carbon chain with two methyl groups attached at the 3rd and 7th positions. This compound is a type of nonacosane, which is a straight-chain hydrocarbon with 29 carbon atoms. This compound is known for its presence in various natural sources and its role in chemical communication among insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-nonacosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups at the desired positions. This can be done using Grignard reagents or organolithium compounds to introduce the methyl groups at the 3rd and 7th positions of a nonacosane backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-nonacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, while reduction can lead to the formation of alkanes or alkenes .
Scientific Research Applications
3,7-Dimethyl-nonacosane has various scientific research applications, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbons.
Biology: It plays a role in chemical communication among insects, serving as a pheromone or signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of lubricants, waxes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-nonacosane involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and organism involved .
Comparison with Similar Compounds
Similar Compounds
Nonacosane: A straight-chain hydrocarbon with 29 carbon atoms.
3-Methyl-nonacosane: A branched alkane with a single methyl group at the 3rd position.
7-Methyl-nonacosane: A branched alkane with a single methyl group at the 7th position.
Uniqueness
3,7-Dimethyl-nonacosane is unique due to the presence of two methyl groups at specific positions on the nonacosane backbone. This structural feature can influence its chemical properties and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
73189-60-3 |
---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
3,7-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-31(4)29-26-28-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
QLEBORADJZGXKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.